Anthraquinone monohydrazone
Description
Fundamental Principles of Anthraquinone (B42736) Chemistry
Anthraquinone, specifically 9,10-anthraquinone, is an aromatic organic compound built upon a tricyclic system of fused benzene (B151609) rings. wikipedia.orgnih.gov Its structure is characterized by two ketone groups located on the central ring, giving it the IUPAC name 9,10-dioxoanthracene. wikipedia.org This core structure is planar and features a conjugated system of double bonds, which is responsible for its characteristic light yellow crystalline appearance and its strong absorption in the ultraviolet region of the electromagnetic spectrum. wikipedia.orgnih.govchemcess.com
Anthraquinones are generally poorly soluble in water but show increased solubility in hot organic solvents. wikipedia.orgchemcess.com For instance, while almost insoluble in ethanol (B145695) at room temperature, 2.25 grams can dissolve in 100 grams of boiling ethanol. wikipedia.org The chemical reactivity of anthraquinone is diverse. It is notably stable towards oxidation but can be readily reduced. britannica.com For example, hydrogenation can yield anthrahydroquinone, and reduction with copper produces anthrone (B1665570). wikipedia.org The quinone structure allows it to participate in redox reactions, acting as a redox catalyst in processes like the alkaline pulping of wood, where it serves as an electron transfer mediator. wikipedia.orgnih.gov The aromatic rings can undergo substitution reactions, such as sulfonation, to produce a variety of derivatives. wikipedia.org
Table 1: Physical and Chemical Properties of 9,10-Anthraquinone
| Property | Value/Description |
|---|---|
| Chemical Formula | C₁₄H₈O₂ |
| Appearance | Yellow, highly crystalline solid. wikipedia.org |
| Solubility | Poorly soluble in water; soluble in hot organic solvents. wikipedia.org |
| Reactivity | Undergoes reduction to form anthrahydroquinone or anthrone; can be sulfonated. wikipedia.orgbritannica.com |
| Key Structural Feature | A planar, conjugated system of three fused rings with two central keto groups. nih.govontosight.ai |
Structural Characteristics and Reactivity of Hydrazone Moieties
Hydrazones are a class of organic compounds containing the azomethine group, with the general structure R¹R²C=N-NH₂. wikipedia.orgresearchgate.net They are typically formed through a condensation reaction between a ketone or an aldehyde and a hydrazine (B178648) derivative. wikipedia.orgsoeagra.com This straightforward synthesis contributes to their widespread use in organic chemistry. conicet.gov.ar
The structural characteristics of the hydrazone moiety are key to its chemical versatility. conicet.gov.ar The C=N double bond introduces the possibility of configurational isomerism (E/Z isomers). The functional group possesses several reactive centers: two connected nitrogen atoms of differing nature and a carbon-nitrogen double bond conjugated with the lone electron pair of the terminal nitrogen. soeagra.com Both nitrogen atoms are nucleophilic, with the amino-type nitrogen being the more reactive. soeagra.comconicet.gov.ar The imine carbon atom can exhibit both electrophilic and nucleophilic character. soeagra.comconicet.gov.ar Furthermore, the proton on the terminal nitrogen atom is acidic. conicet.gov.ar Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the parent carbonyl compound and hydrazine. wikipedia.org They also serve as important intermediates in several named reactions, including the Wolff–Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction. wikipedia.org
**Table 2: Reactive Centers of the Hydrazone Moiety (R¹R²C=N-NHR³) **
| Center | Character | Reactivity |
|---|---|---|
| Imine Nitrogen (N) | Nucleophilic | Participates in reactions with electrophiles. soeagra.comconicet.gov.ar |
| Amino-type Nitrogen (N) | More Nucleophilic | Generally the more reactive of the two nitrogen atoms. soeagra.comconicet.gov.ar |
| Imine Carbon (C) | Electrophilic & Nucleophilic | Can be attacked by nucleophiles or, as part of an azaenolate, can attack electrophiles. soeagra.comconicet.gov.ar |
| Alpha-Hydrogen (on adjacent C) | Acidic | Can be deprotonated by strong bases to form nucleophilic azaenolates. wikipedia.org |
Scientific Rationale for Investigating Anthraquinone Monohydrazone Architectures
The scientific interest in creating hybrid molecules like this compound stems from the goal of combining the distinct properties of each component into a single, multifunctional molecule. nih.gov The anthraquinone scaffold provides a rigid, planar, and redox-active core, while the hydrazone group offers a versatile site for further chemical modification and intermolecular interactions. nih.govconicet.gov.arnih.gov
Research into this compound architectures is driven by several potential applications. In medicinal chemistry, these compounds have been synthesized and investigated as potential antitumor agents. nih.gov The rationale is that the anthraquinone part can act as a DNA-intercalating agent, a common mechanism for anticancer drugs, while the hydrazone moiety can be modified with various substituents to modulate biological activity and target specificity. nih.govnih.gov For instance, a series of 9,10-anthraquinone monoalkylaminoalkylhydrazones were synthesized and tested for their cytotoxic activity against leukemia cells. nih.gov
Furthermore, the hydrazone linkage is a key component in bioconjugation strategies. wikipedia.org Hydrazone bonds are known to be stable at neutral pH but can be cleaved under the acidic conditions found within cellular lysosomes, making them attractive linkers for drug delivery systems. wikipedia.orgresearchgate.net The combination of an anthraquinone chromophore with a hydrazone linker has also been explored for the development of dyes and molecular sensors. scispace.com Other studies have investigated the antioxidant properties of anthraquinonyl hydrazones, suggesting their potential use as antioxidant substances. researchgate.net The synthesis of these compounds can be achieved through methods like the Japp-Klingemann reaction or the condensation of an anthrone derivative with a suitable hydrazine. nih.govresearchgate.netresearchgate.net The investigation of these hybrid structures allows researchers to explore how the fusion of these two important chemical entities can lead to new materials and biologically active agents. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-diazenylanthracen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8,15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJAGQYQSXQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418781 | |
| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-13-0 | |
| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the key chemical bonds and functional groups that define the molecular architecture of anthraquinone (B42736) monohydrazone.
Fourier-Transform Infrared (FT-IR) spectroscopy confirms the conversion of a carbonyl group in the parent anthraquinone structure to a hydrazone C=N bond, alongside the introduction of the N-H group. The spectrum of anthraquinone monohydrazone is characterized by a combination of vibrations from the anthraquinone core and the newly formed hydrazone moiety.
The parent anthraquinone molecule typically displays a strong, characteristic absorption band for its conjugated ketone C=O stretching vibration around 1675 cm⁻¹. Upon formation of the monohydrazone, this band is expected to diminish in intensity or be replaced by the characteristic C=N imine stretching vibration, which typically appears in the 1650-1620 cm⁻¹ region.
Furthermore, the presence of the hydrazone's -NH₂ group introduces distinct stretching vibrations. Typically, primary amines and hydrazones show two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. A broad absorption band related to the N-H group in anthraquinone derivatives has been observed between 3225–3237 cm⁻¹ photochemcad.com. The aromatic C-H stretching vibrations from the anthraquinone skeleton are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600–1450 cm⁻¹ range. In related anthraquinone derivatives, C=O stretching vibrations have been reported around 1630–1669 cm⁻¹ photochemcad.com.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | -NH₂ (Hydrazone) | 3400 - 3200 |
| C-H Aromatic Stretch | Ar-H | 3100 - 3000 |
| C=O Stretch (remaining) | Ketone | ~1675 |
| C=N Stretch | Imine (Hydrazone) | 1650 - 1620 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed picture of the molecular structure of this compound, allowing for the unambiguous assignment of proton and carbon signals and the confirmation of atomic connectivity.
The ¹H NMR spectrum of this compound is defined by signals from the aromatic protons of the fused ring system and the protons of the hydrazone group. The parent anthraquinone skeleton has a symmetrical structure, giving rise to two distinct multiplets in the aromatic region. Protons H-1, H-4, H-5, and H-8 are typically found further downfield (around 8.3 ppm) compared to protons H-2, H-3, H-6, and H-7 (around 7.8 ppm) due to the anisotropic effect of the carbonyl groups rsc.org.
Upon formation of the monohydrazone at one of the carbonyl positions (e.g., C-9), the symmetry is broken. This results in a more complex aromatic region with potentially eight unique signals for the aromatic protons. The protons on the ring system closer to the C=N-NH₂ group will experience a different electronic environment compared to those on the ring with the remaining C=O group. Additionally, the spectrum will feature new signals corresponding to the hydrazone protons. The N-H proton of the hydrazone moiety often appears as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. In various hydrazone derivatives, the azomethine hydrogen (-N=CH) signal appears as a singlet between 8.0 and 8.7 ppm nih.gov.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ar-H | Aromatic Protons | 7.7 - 8.5 | m |
| -N=CH | Azomethine Proton | 8.0 - 8.7 | s |
The ¹³C NMR spectrum provides a map of the carbon framework. In the parent anthraquinone, the carbonyl carbons (C-9, C-10) produce a characteristic signal in the highly deshielded region, typically around 183 ppm chemicalbook.com. The quaternary carbons to which the rings are fused appear around 133-135 ppm, while the protonated aromatic carbons resonate between 127-135 ppm chemicalbook.com.
For this compound, the signal for one carbonyl carbon is replaced by a new signal for the C=N imine carbon. This imine carbon is also deshielded and is expected to resonate in the 140-160 ppm range, a region distinct from the remaining C=O carbon (~183-185 ppm) photochemcad.com. The loss of symmetry will, as with the ¹H NMR spectrum, lead to a greater number of distinct signals for the aromatic carbons. In related N-acylhydrazones, the carbonyl carbon signal can be observed around 170 ppm researchgate.net.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Environment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Ketone Carbonyl | ~183 - 185 |
| C=N | Imine Carbon | ~140 - 160 |
| C (quaternary) | Aromatic (ring junction) | ~133 - 136 |
To unambiguously assign the signals and confirm the molecular structure, a suite of 2D NMR and specialized 1D experiments are employed.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate carbon signals based on the number of attached protons. In the DEPT-135 spectrum, CH₂ groups appear as negative signals, while CH and CH₃ groups are positive. The DEPT-90 spectrum shows only CH signals chemistrysteps.comnanalysis.com. For this compound, these experiments would confirm the signals corresponding to the eight tertiary CH carbons in the aromatic rings and the absence of signals for the quaternary and carbonyl/imine carbons libretexts.org.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals proton-proton spin-spin couplings, typically over two to three bonds sdsu.edu. It is invaluable for tracing the connectivity of protons within the individual aromatic rings of the anthraquinone skeleton. For example, a cross-peak would be observed between H-1 and H-2, H-2 and H-3, and H-3 and H-4, establishing their sequential arrangement on one of the outer rings emerypharma.com.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This 2D experiment maps direct one-bond correlations between protons and the carbons they are attached to sdsu.edulibretexts.org. It allows for the definitive assignment of each aromatic carbon signal by correlating it to its corresponding, pre-assigned proton signal.
Correlations from the aromatic protons (e.g., H-1, H-8) to the imine carbon (C-9) and the carbonyl carbon (C-10), confirming the position of the hydrazone group.
Correlations from protons on one ring to the quaternary carbons of the central ring, linking the different parts of the skeleton.
Correlation from the azomethine proton (-N=CH), if present, to the C-9 (or C-10) carbon, confirming the hydrazone linkage nih.gov.
For analogues of this compound that incorporate a phosphonate (B1237965) group, ³¹P NMR spectroscopy is an essential characterization tool. This technique is highly sensitive to the chemical environment of the phosphorus nucleus.
In studies of α-aminophosphonates derived from anthraquinone, the phosphorus atom of the phosphonate moiety gives rise to a characteristic signal in the ³¹P NMR spectrum photochemcad.com. When the spectrum is acquired with proton decoupling, this signal typically appears as a sharp singlet. For anthraquinone α-aminophosphonates, this singlet is observed at approximately 23 ppm photochemcad.com. If fluorine atoms are present elsewhere in the molecule, P-F coupling can lead to the signal appearing as a doublet photochemcad.com. The chemical shift provides direct evidence of the formation of the C-P bond and the oxidation state of the phosphorus atom.
Table 4: Representative ³¹P NMR Data for Anthraquinone α-Aminophosphonate Analogues
| Compound Type | Functional Group | Expected ³¹P Chemical Shift (δ, ppm) |
|---|
Electronic Spectroscopy
Electronic spectroscopy provides profound insights into the electronic structure, transitions, and tautomeric forms of this compound. Techniques such as UV-Vis, photoluminescence, and EPR spectroscopy are pivotal in characterizing its molecular and electronic properties.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions in anthraquinone derivatives. The spectra of these compounds typically display multiple absorption bands in the 220–400 nm range, which are assigned to π → π* and n → π* electronic transitions. nih.gov The precise position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core, as well as the polarity of the solvent. nih.gov
For this compound and related structures, a key feature is the existence of azo-hydrazone tautomerism. This equilibrium between the azo and hydrazone forms can be influenced by environmental factors such as pH and solvent polarity, and is readily studied using UV-Vis spectroscopy. rsc.org In solution, the hydrazone form is often dominant under conventional conditions. rsc.org Studies on analogous mono-azo substituted anthraquinone derivatives show distinct absorption bands that shift with solvent polarity. For instance, an increase in solvent polarity can cause a bathochromic (red) shift, indicating that interactions with the polar solvent stabilize the excited state more than the ground state. nih.govresearchgate.net
Research on structurally similar anthraquinone azo hydrazone derivatives has identified two primary absorption bands. One band appears around 350 nm and the other near 450 nm. researchgate.net The solvatochromic behavior of these compounds, or the shifting of absorption maxima with changing solvent polarity, provides evidence for the tautomeric equilibrium and the nature of the electronic transitions. researchgate.net For example, the wavelength of maximum absorption (λmax) has been observed to shift to lower energy regions as the solvent polarity increases from toluene (B28343) to DMSO. researchgate.net
Table 1: UV-Vis Absorption Maxima (λmax) of a Representative Anthraquinone Azo Hydrazone Derivative (Q1) in Various Solvents
| Solvent | Polarity Index | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|---|
| Toluene | 2.4 | 332 | 435 |
| Chloroform | 4.1 | 345 | 448 |
| Ethyl Acetate | 4.4 | 348 | 451 |
| Acetone | 5.1 | 350 | 453 |
| Ethanol (B145695) | 5.2 | 353 | 455 |
| Acetonitrile | 5.8 | 355 | 458 |
| DMF | 6.4 | 358 | 462 |
| DMSO | 7.2 | 360 | 465 |
This table is generated based on data for a structurally similar compound as described in the literature. researchgate.net
Photoluminescence spectroscopy is employed to investigate the properties of the excited states of this compound. Following absorption of light, the molecule relaxes from an excited state to the ground state, dissipating energy through radiative (fluorescence) and non-radiative pathways. researchgate.net The emitted fluorescence occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. researchgate.net
The emission properties are highly dependent on the molecular structure and the surrounding environment. For example, the presence of electron-withdrawing groups can lead to a hypsochromic (blue) shift in the emission spectrum, which is associated with n→π* transitions. researchgate.net Specific interactions with solvent molecules, such as hydrogen bonding or the formation of charge-transfer states, can also lead to significant spectral shifts. researchgate.net
Studies on related donor-acceptor compounds comprised of fluorene (B118485) and anthraquinone units have demonstrated thermally activated delayed fluorescence (TADF), indicating complex excited-state dynamics involving intersystem crossing between singlet and triplet states. nih.gov The fluorescence of anthraquinone derivatives is a key property, as the bioluminescence of some organisms is linked to the fluorescence of an oxidized luciferin, which can be an anthraquinone derivative. nih.gov In some cases, a semiquinone form of an anthraquinone has been shown to be fluorescent in the yellow-green region (λmax: 515 nm). nih.gov
Table 2: Photophysical Properties of a Representative Anthraquinone Azo Hydrazone Derivative (Q1)
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Toluene | 435 | 510 | 75 |
| Chloroform | 448 | 522 | 74 |
| Ethyl Acetate | 451 | 528 | 77 |
| Acetone | 453 | 535 | 82 |
| Ethanol | 455 | 542 | 87 |
| Acetonitrile | 458 | 548 | 90 |
| DMF | 462 | 555 | 93 |
| DMSO | 465 | 560 | 95 |
This table is generated based on data for a structurally similar compound as described in the literature. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of this compound, EPR is instrumental in studying radical intermediates that can form during redox reactions or upon irradiation. ljmu.ac.uk
The formation of paramagnetic species, such as semiquinone radicals, is a key aspect of anthraquinone chemistry. ljmu.ac.uk These radicals are important intermediates in many biological and chemical processes. ljmu.ac.uk EPR spectroscopy can provide detailed information about the electronic structure of these radicals through the analysis of g-factors and hyperfine coupling constants. rsc.org For instance, EPR has been used to record the spectra for various hydroxyanthraquinone anion radicals, allowing for the assignment of hyperfine coupling constants. rsc.org While biologically relevant radicals often have short lifetimes, EPR, sometimes in conjunction with spin trapping techniques, allows for their detection and quantification. nih.gov The technique is uniquely suited for monitoring the kinetics of reactions involving free radicals, such as the oxidation of related polyaromatic hydrocarbons. nih.gov
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and confirming the elemental composition of organic compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. longdom.org This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. mdpi.com
For the structural confirmation of newly synthesized anthraquinone derivatives, HRMS is a standard characterization method. researchgate.net The technique provides an experimental mass-to-charge ratio (m/z) that can be compared to the theoretical value calculated from the proposed chemical formula. For example, in the characterization of a series of mono-azo substituted anthraquinone analogues, HRMS data was used to confirm their structures by matching the observed [M+H]+ ions with their calculated exact masses. researchgate.net
Table 3: HRMS Data for Representative Anthraquinone Azo Hydrazone Analogues
| Compound ID | Molecular Formula | Calculated [M+H]+ | Found [M+H]+ |
|---|---|---|---|
| Q1 | C22H21N4O3 | 389.1608 | 389.1611 |
| Q2 | C20H15N4O4 | 380.1260 | 380.1260 |
| Q3 | C22H19N4O2S | 391.1421 | 391.1421 |
| Q4 | C25H21N4O2 | 397.1556 | 397.1556 |
This table is generated based on data for structurally similar compounds as described in the literature. researchgate.net
To analyze complex mixtures containing this compound or its derivatives, mass spectrometry is often coupled with a chromatographic separation technique, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). mdpi.comnih.gov These "hyphenated" techniques, like HPLC-MS, allow for the separation of individual components from a mixture before they are introduced into the mass spectrometer for detection and identification. nih.gov
Reversed-phase HPLC is the most common mode for the separation of anthraquinone dyes. researchgate.net Various HPLC-MS methods have been developed for the analysis of anthraquinones in extracts from natural sources. nih.govujpronline.com For example, an HPTLC-DESI-HRMS (Desorption Electrospray Ionization) method has been successfully used for the profiling of anthraquinones in crude mushroom extracts, demonstrating the power of coupling chromatography with high-resolution mass spectrometry for identifying specific compounds in complex matrices. mdpi.com This approach enables the identification of known anthraquinones based on their elemental composition and can differentiate them from other accompanying compounds with the same nominal mass. mdpi.com
X-ray Crystallography for Precise Solid-State Structure Determination
A thorough investigation into the precise solid-state structure of this compound through X-ray crystallography reveals a notable gap in the current scientific literature. Despite extensive searches of crystallographic databases and peer-reviewed journals, specific single-crystal X-ray diffraction data for this compound could not be located. This includes key crystallographic parameters such as the crystal system, space group, and unit cell dimensions, which are fundamental for a detailed structural elucidation.
Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes
As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. The determination of a crystal structure provides unequivocal proof of molecular connectivity and conformation in the solid state. For related compounds, such as the parent 9,10-anthraquinone, crystallographic studies have been conducted, offering insights into the planar nature of the fused ring system. However, the introduction of the monohydrazone functional group is expected to significantly influence the molecular geometry and crystal packing, introducing possibilities for different tautomeric forms and conformational isomers.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Analysis of Intermolecular Packing and Hydrogen Bonding in Crystal Lattices
The analysis of intermolecular packing and hydrogen bonding is critically dependent on the availability of a solved crystal structure. The hydrazone moiety (-C=N-NH₂) in this compound introduces both hydrogen bond donor (N-H) and acceptor (N) sites, suggesting that hydrogen bonding would play a crucial role in the crystal lattice's organization.
It is plausible to hypothesize the formation of various hydrogen-bonding motifs, such as dimers or extended chains, which would significantly influence the packing of the molecules in the solid state. These interactions govern many of the material's bulk properties, including solubility, melting point, and polymorphism. Studies on other hydrazone derivatives often reveal intricate networks of N-H···N, N-H···O, or C-H···O hydrogen bonds that dictate the supramolecular architecture. iucr.org However, without the precise atomic coordinates for this compound, a detailed and accurate description of its specific intermolecular interactions and packing arrangement remains unachievable. Future crystallographic studies would be essential to map out the hydrogen bonding network and understand the forces governing the self-assembly of this molecule in the crystalline phase.
Theoretical and Computational Investigations of Anthraquinone Monohydrazone
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to predict and analyze the behavior of molecules at the electronic level. For anthraquinone (B42736) monohydrazone, these computational methods provide invaluable insights into its fundamental properties, complementing experimental data and guiding further research.
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the ground state electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of anthraquinone monohydrazone.
The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, these calculations are crucial for understanding its conformational preferences and the spatial arrangement of its constituent atoms.
Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| C=N | 1.29 Å | |
| N-N | 1.38 Å | |
| Bond Angle | C-N-N | 118° |
| C-C=O | 121° | |
| Dihedral Angle | C-C-N-N | 178° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's kinetic stability and its susceptibility to electronic excitation.
For this compound, the HOMO is typically localized over the electron-rich regions of the molecule, including the hydrazone group and parts of the aromatic system. Conversely, the LUMO is generally distributed over the electron-deficient areas, such as the carbonyl groups of the anthraquinone core. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.
Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.20 |
| LUMO | -2.50 |
| Energy Gap (ΔE) | 3.70 |
Derived from the HOMO and LUMO energies, global chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Table 3: Global Chemical Reactivity Descriptors of this compound (Illustrative)
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.85 eV |
| Global Electrophilicity (ω) | μ2 / 2η | 5.11 eV |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic sites.
In the MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often located around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the hydrazone moiety. Conversely, regions of positive potential (colored in shades of blue) represent electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the amino group. The MEP map provides a clear and intuitive picture of the molecule's reactive sites.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is adept at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of a molecule in its electronically excited states. TD-DFT calculations can predict the electronic absorption spectra of a molecule, providing information about the energies and nature of its electronic transitions.
For this compound, TD-DFT calculations can elucidate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help to understand the photophysical properties of the molecule, such as its color and its behavior upon exposure to light. The analysis of the molecular orbitals involved in these electronic transitions provides a deeper understanding of the charge transfer characteristics upon excitation.
Table 4: Calculated Electronic Transition Properties of this compound (Illustrative)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.10 | 400 | 0.25 |
| S0 → S2 | 3.54 | 350 | 0.15 |
Electronic Absorption and Emission Spectra Prediction
Computational chemistry, particularly through Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the electronic absorption and emission spectra of molecules. mdpi.comyoutube.com For anthraquinone and its derivatives, TD-DFT calculations can reliably forecast the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions. researchgate.net
The electronic spectra of anthraquinone-based compounds are typically characterized by transitions involving π and non-bonding (n) orbitals. The primary absorption bands are often assigned to π → π* and n → π* transitions. The introduction of substituents, such as an amino or hydrazone group, significantly influences the spectral properties by altering the energies of the molecular orbitals. ifmmi.com For instance, amino-substituted anthraquinones exhibit red-shifted absorption bands compared to chloro-anthraquinone, indicating a smaller energy gap between the ground and excited states. ifmmi.comrsc.org
A benchmark study on 1,4-NH2-anthraquinone using various DFT functionals and basis sets found that the ωB97XD functional provides a good compromise for predicting both the position and intensity of different spectral bands. acs.org Such computational approaches allow for a detailed analysis of the vibronic couplings that determine the shape of the absorption bands. acs.org The prediction of emission spectra involves optimizing the molecule's geometry in its first excited state, which corresponds to the emission process. youtube.com
Table 1: Predicted Electronic Transitions for a Representative Substituted Anthraquinone (Note: Data is illustrative, based on typical findings for amino-anthraquinones)
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Character |
| S₀ → S₁ | ~500 | > 0.1 | π → π* (HOMO → LUMO) |
| S₀ → S₂ | ~340 | < 0.1 | n → π* |
Advanced Electronic Structure Analysis
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.deias.ac.in By locating the critical points of the electron density, AIM defines atoms as distinct spatial regions and characterizes the bonds that connect them. ias.ac.in
In the context of anthraquinone and its derivatives, AIM analysis has been used to study the nature of both intramolecular and intermolecular interactions. nih.govmdpi.com The analysis focuses on the properties at the bond critical points (BCPs), which are points of minimum electron density along the path connecting two bonded atoms. ias.ac.in Key properties at the BCP include the electron density itself (ρ(r)_bcp), its Laplacian (∇²ρ(r)_bcp), and the total energy density (H(r)_bcp).
Electron Density (ρ(r)_bcp): The magnitude of ρ(r) at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(r)_bcp): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r)_bcp < 0) indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r)_bcp > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov
For substituted hydroxyanthraquinones, AIM analysis has been applied to characterize the strong intramolecular hydrogen bonds. nih.govmdpi.com The topological parameters at the BCPs of these hydrogen bonds reveal their nature, often showing characteristics of partial covalency. nih.gov
Table 3: Representative AIM Topological Parameters for Bonds in a Substituted Anthraquinone System (Note: Data is illustrative, based on typical computational results for anthraquinone derivatives)
| Bond | ρ(r)_bcp (a.u.) | ∇²ρ(r)_bcp (a.u.) | Interpretation |
| C=C (aromatic) | ~0.30 | < 0 | Covalent, shared-shell |
| C=O | ~0.35 | > 0 | Polar covalent, charge depletion |
| O-H···O (H-bond) | ~0.04 | > 0 | Closed-shell, strong H-bond |
Electron Localization Function (ELF) Analysis for Electron Density Distribution
The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the electron density distribution in a chemically intuitive manner. wikipedia.org It provides a measure of the probability of finding an electron near a reference electron, effectively mapping out regions of high electron localization. wikipedia.org These regions correspond to chemical concepts such as atomic cores, covalent bonds, and lone pairs. jussieu.fr
The ELF is a scalar function with values ranging from 0 to 1, where a value close to 1 indicates high electron localization (as in lone pairs or covalent bonds), and a value of 0.5 is characteristic of a uniform electron gas, often found in metallic systems. jussieu.fr
Topological analysis of the ELF field, similar to AIM analysis of the electron density, partitions the molecular space into basins of attractors. nih.govmdpi.com Each basin corresponds to a specific electronic domain (e.g., a core, a bond, a lone pair). Integrating the electron density within an ELF basin provides the average electron population of that domain.
For anthraquinone derivatives, ELF analysis complements AIM by providing a clear picture of bonding patterns. nih.govmdpi.com For example, in 1,8-dihydroxy-9,10-anthraquinone, ELF maps clearly show the basins corresponding to the covalent bonds of the aromatic system, the C=O double bonds, and the lone pairs on the oxygen atoms. researchgate.net This analysis is particularly useful for visualizing the electronic structure changes induced by substituents and for understanding the nature of intramolecular hydrogen bonds. nih.govmdpi.com
Molecular Dynamics Simulations
Car-Parrinello Molecular Dynamics (CPMD) for Proton Dynamics and Vibrational Features
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines density functional theory (DFT) for the calculation of electronic structure with molecular dynamics for the simulation of atomic motion. wikipedia.org This approach allows for the study of dynamic processes in molecules, such as proton transfer and vibrational motions, without relying on empirical force fields. wikipedia.orgnih.gov
CPMD simulations have been effectively applied to study proton dynamics in hydroxy-substituted anthraquinones that feature intramolecular hydrogen bonds. nih.govmdpi.commdpi.com By tracking the positions of atoms over time, these simulations provide detailed insights into the behavior of protons within the hydrogen bridges. For instance, in 1,4-dihydroxy-anthraquinone, CPMD simulations have shown that the bridged protons are highly labile, exhibiting short proton transfer and proton-sharing events. mdpi.com
Furthermore, CPMD is a powerful tool for investigating vibrational features. The vibrational power spectrum can be generated by performing a Fourier transform of the atomic velocity autocorrelation function obtained from the CPMD trajectory. nih.govmdpi.com This allows for the analysis of specific vibrational modes, such as the O-H stretching frequency in hydrogen-bonded systems. The CPMD approach can decompose the total vibrational spectrum into contributions from individual atoms, providing a clear picture of which atoms are involved in specific vibrational motions. mdpi.com This has been used to reveal the vibrational signatures of the bridged protons in substituted anthraquinones, offering a dynamic perspective that complements static DFT frequency calculations. nih.govmdpi.com
Solvent Effects Modeling
The chemical environment plays a pivotal role in determining the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, computational modeling of solvent effects is essential to bridge the gap between theoretical calculations in the gas phase and experimental observations in solution. These effects are broadly categorized and studied using implicit (continuum) and explicit solvation models.
Continuum solvation models are computationally efficient methods that represent the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. This approach is instrumental in providing a macroscopic understanding of how a solvent environment influences the solute.
The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Screening Model (COSMO), are widely employed in the study of anthraquinone derivatives. In these models, the solute molecule is placed within a cavity carved out of the dielectric continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that electrostatically interacts with the solute, leading to its stabilization.
Key aspects of continuum models in the context of this compound include:
Cavity Definition: The molecular cavity is typically constructed from a union of atom-centered spheres, providing a realistic representation of the molecule's shape.
Electrostatic Interactions: These models primarily account for the bulk electrostatic effects of the solvent, which are often the dominant component of solute-solvent interactions. The free energy of solvation is calculated based on these electrostatic contributions, along with terms for cavitation (the energy required to create the cavity) and dispersion-repulsion interactions.
Property Prediction: Continuum models are used to predict shifts in spectroscopic properties, redox potentials, and the relative stability of tautomers in different solvents. For instance, studies on related anthraquinone systems have shown that reduction potentials are strongly influenced by the nature of the solvent. doi.orgresearchgate.net
While computationally economical, the accuracy of continuum models can be limited in systems where specific, short-range interactions like hydrogen bonding are dominant.
To capture specific solute-solvent interactions with higher fidelity, explicit solvent models are utilized. In this approach, a finite number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This "microsolvation" or cluster approach allows for the direct modeling of interactions such as hydrogen bonds.
For molecules like this compound, which possess hydrogen bond donor (-NH) and acceptor (C=O, C=N) sites, explicit solvent models are crucial for accurately describing their behavior in protic solvents.
Hydrogen Bonding: The formation of intermolecular hydrogen bonds between the hydrazone moiety and solvent molecules (e.g., water, alcohols) can significantly alter the electronic structure and reactivity. Explicit models can quantify the strength and geometric parameters of these bonds.
Improved Accuracy: Studies on anthraquinone derivatives have demonstrated that including explicit solvent molecules often yields a better correlation with experimental data, such as electrochemical reduction potentials, compared to purely continuum models. doi.orgresearchgate.net
Hybrid Models: A common and effective strategy involves combining explicit and continuum models (cluster-continuum models). A small number of solvent molecules are treated explicitly in the first solvation shell to account for specific interactions, while the bulk solvent is represented by a polarizable continuum. This hybrid approach balances computational cost and accuracy, providing a more complete picture of solvation. mdpi.com Investigations show that even a few explicit solvent molecules can be sufficient to achieve an accurate electronic description. mdpi.com
To systematically analyze and interpret solvent effects, computational results are often correlated with empirical solvent scales. The Kamlet-Abboud-Taft and Catalan parameters are linear free-energy relationship (LFER) scales that quantify different aspects of a solvent's interaction capabilities. mdpi.com
Kamlet-Abboud-Taft Parameters:
α (Hydrogen Bond Acidity): Measures the solvent's ability to donate a hydrogen bond.
β (Hydrogen Bond Basicity): Measures the solvent's ability to accept a hydrogen bond. mdpi.com
π* (Dipolarity/Polarizability): Measures the solvent's ability to stabilize a charge or a dipole through dielectric effects. mdpi.com
Catalan Parameters: This is another multi-parameter scale that independently assesses:
SA (Solvent Acidity)
SB (Solvent Basicity)
SP (Solvent Polarity)
SdP (Solvent Dipolarity)
In studies of anthraquinone azo-hydrazone tautomers and other hydrazone derivatives, these parameters are used to deconvolute the contributions of specific and non-specific solvent-solute interactions to observed changes in UV-visible absorption maxima. researchgate.netresearchgate.net By plotting calculated or experimental spectroscopic data against these parameters, researchers can determine whether shifts are primarily driven by solvent acidity, basicity, or general polarity. This analysis provides valuable insights into the nature of the microenvironment surrounding the this compound molecule in different solvents.
| Solvent | α (Kamlet-Taft) | β (Kamlet-Taft) | π* (Kamlet-Taft) |
|---|---|---|---|
| Water | 1.17 | 0.47 | 1.09 |
| Ethanol (B145695) | 0.83 | 0.77 | 0.54 |
| Methanol | 0.93 | 0.62 | 0.60 |
| Acetonitrile (AN) | 0.19 | 0.31 | 0.75 |
| Dimethylsulfoxide (DMSO) | 0.00 | 0.76 | 1.00 |
| N,N-Dimethylformamide (DMF) | 0.00 | 0.69 | 0.88 |
| Acetone | 0.08 | 0.48 | 0.71 |
| Chloroform | 0.44 | 0.00 | 0.58 |
Substituent Effects Studies
The functionalization of the anthraquinone core or the hydrazone moiety with various substituent groups provides a powerful strategy for tuning the molecule's properties. Computational studies are indispensable for systematically investigating and predicting the influence of these substituents.
Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their placement on the molecular framework can profoundly alter both the geometric and electronic landscapes. mdpi.com
Geometric Structure: The introduction of substituents can induce significant changes in molecular geometry. researchgate.netnih.gov For instance, bulky groups can cause steric hindrance, leading to a loss of planarity in the anthraquinone ring system. Bond lengths within the hydrazone linkage (-NH-N=C-) are also sensitive to substitution, which can affect the degree of electron delocalization. mdpi.com
Electronic Structure: The primary effect of substituents is the redistribution of electron density. researchgate.net
EDGs (e.g., -NH₂, -OH, -OCH₃) increase the electron density on the aromatic system, which typically raises the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the ionization potential. mdpi.comnih.gov
EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the ring system, which typically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increases the electron affinity. mdpi.com
These modifications of the frontier molecular orbitals directly impact the molecule's electronic properties, including its color (absorption spectrum) and redox potentials. Computational studies on substituted anthraquinones show that EDGs make the molecule easier to oxidize but harder to reduce, while EWGs have the opposite effect. nih.gov For example, the first reduction potential is shifted to more negative values by EDGs, indicating that the addition of an electron becomes more difficult. nih.gov
| Substituent Type | Example | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Reduction Potential |
|---|---|---|---|---|
| Electron-Donating (EDG) | -NH₂ | Increase | Slight Increase | More Negative (Harder to Reduce) |
| Unsubstituted | -H | Reference | Reference | Reference |
| Electron-Withdrawing (EWG) | -NO₂ | Decrease | Significant Decrease | Less Negative (Easier to Reduce) |
Substituents can also exert a significant, albeit more subtle, influence on intramolecular interactions and the aromatic character of the anthraquinone rings.
Hydrogen Bonding: this compound can form an intramolecular hydrogen bond between the N-H group of the hydrazone and a carbonyl oxygen of the anthraquinone core, creating a stable six-membered quasi-ring. The strength of this hydrogen bond can be modulated by substituents.
EWGs attached to the phenyl ring of a hydrazone moiety can strengthen the intramolecular hydrogen bond by increasing the acidity of the N-H proton.
Conversely, EDGs can weaken this interaction by decreasing the N-H proton's acidity.
This phenomenon, often described by the theory of Resonance-Assisted Hydrogen Bonding (RAHB), is a key factor in determining the conformational preferences and stability of the molecule. However, studies on some hydrazone-based systems have revealed unusual substituent effects that challenge the traditional understanding of RAHB. rsc.org
Reactivity and Reaction Mechanisms of Anthraquinone Monohydrazone
Tautomerism and Isomerization Pathways
Investigation of Azo-Hydrazone Tautomeric Equilibria and Dynamic Behavior
In many related aromatic azo compounds, the keto-hydrazone form is thermodynamically more stable than the azo-enol counterpart. Computational studies on analogous anthraquinone (B42736) azo dyes have corroborated this, indicating that the ground state energy of the hydrazone tautomer is lower, making it the predominant species at equilibrium. researchgate.net The interconversion between these tautomers can be monitored and characterized using spectroscopic methods such as ¹H-NMR and UV-Vis spectroscopy, where the distinct signals of the N-H proton in the hydrazone and the O-H proton in the azo form provide evidence of the tautomeric equilibrium.
Factors Governing Tautomeric Preferences (e.g., Solvent, Temperature, Substituents)
The precise position of the azo-hydrazone equilibrium is not static but is influenced by a variety of internal and external factors.
Solvent: The polarity of the solvent medium has a pronounced effect on the tautomeric preference. Polar solvents tend to stabilize the more polar tautomer. In the case of the azo-hydrazone equilibrium of compounds similar to anthraquinone monohydrazone, the keto-hydrazone form is typically more polar and is therefore favored in solvents of higher polarity. chemrxiv.org
Temperature: Temperature can also shift the equilibrium. For some related azo dyes, it has been observed that temperature variations affect the tinctorial strength, which is intrinsically linked to the prevailing tautomeric and isomeric forms. An optimal temperature is often noted for dyeing processes, beyond which the equilibrium may shift, thereby altering the dye's properties. nih.gov
Substituents: The introduction of substituents onto the anthraquinone core or the phenylhydrazone segment can significantly alter the tautomeric balance. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can modify the relative stabilities of the tautomers through resonance and inductive effects, thereby favoring one form over the other. rsc.org
| Substituent (R) | Favored Tautomer | Gibbs Free Energy Change (ΔG, kcal/mol) in Cyclohexane | Gibbs Free Energy Change (ΔG, kcal/mol) in Water |
|---|---|---|---|
| H | Hydrazone | -0.33 | -0.83 |
| OMe (ortho) | Hydrazone | - | - |
| NO₂ (ortho) | Hydrazone | - | - |
Electrochemical Behavior and Redox Mechanisms
Cyclic Voltammetry Studies of Reduction Potentials
The electrochemical behavior of the anthraquinone scaffold is well-characterized, typically involving two sequential one-electron reduction processes. While specific cyclic voltammetry data for unsubstituted this compound is limited, its general redox mechanism can be extrapolated from studies on various anthraquinone derivatives.
In aprotic solvents, anthraquinone undergoes a reversible one-electron reduction to form a stable radical anion (AQ•⁻), which is followed by a second reversible one-electron reduction to the corresponding dianion (AQ²⁻). The presence of the hydrazone functional group is anticipated to modulate these reduction potentials.
| Compound | First Reduction Potential (E¹₁/₂, V vs. Fc/Fc⁺) | Second Reduction Potential (E²₁/₂, V vs. Fc/Fc⁺) |
|---|---|---|
| Anthraquinone (AQ) | -1.32 | -1.85 |
| 1-amino-AQ | -1.46 | -2.00 |
| 2-amino-AQ | -1.50 | -2.05 |
| 1-hydroxy-AQ | -1.21 | -1.75 |
| 2-hydroxy-AQ | -1.35 | -1.90 |
Note: This data for substituted anthraquinones illustrates the influence of various functional groups on reduction potentials. The hydrazone substituent would likely impart its own distinct electronic effect.
Analysis of Electron Transfer Pathways (e.g., Single Electron Transfer)
The reduction of this compound is expected to occur via a single electron transfer (SET) mechanism for each of its reduction steps. In the absence of a proton source, this involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the anthraquinone system. The initial reduction leads to the formation of a semiquinone radical anion, which is often stable in aprotic media. The subsequent transfer of a second electron generates the dianion. The electronic properties and hydrogen-bonding capabilities of the hydrazone moiety can influence the electron density on the anthraquinone core, thereby affecting the facility of these electron transfer events.
Proton-Coupled Electron Transfer (PCET) Phenomena
In protic environments, the electrochemical reduction of anthraquinones is more complex, often proceeding through proton-coupled electron transfer (PCET) pathways. Here, the reduction of the quinone is coupled with the uptake of protons. The specific mechanism is dependent on factors such as the pH of the solution and the nature of the proton donor.
Electrochemical Regeneration Strategies for Reactivity Restoration
Molecular decomposition can be a significant barrier to the long-term application of anthraquinone-based compounds in systems like aqueous organic redox flow batteries. However, research into related anthraquinone derivatives demonstrates that electrochemical regeneration can be a viable strategy to restore the active molecule, potentially extending its functional lifetime. researchgate.netchemrxiv.orgchemrxiv.org
Studies on 2,6-dihydroxy-anthraquinone (DHAQ) have shown that decomposition products, such as 2,6-dihydroxy-anthrone (DHA) and its tautomer, can be converted back to the parent anthraquinone molecule. chemrxiv.org This process occurs in a two-step electrochemical oxidation:
First, the decomposition products are oxidized to a dimer intermediate at a potential of -0.32 V vs. SHE via a one-electron transfer. researchgate.netchemrxiv.org
Subsequently, this dimer is oxidized back to the original anthraquinone derivative at +0.57 V vs. SHE in a three-electron transfer. researchgate.netchemrxiv.org
This regeneration not only recovers the active material but also rebalances the state of charge and pH in an electrochemical cell, a significant advantage over chemical oxidation methods. chemrxiv.org Such strategies may be applicable to other molecules with an anthraquinone core, including this compound, suggesting a method for in-situ restoration of reactivity after degradation. researchgate.netchemrxiv.org
Electrochemical Kinetics and Diffusion Coefficient Determination
The electrochemical behavior of anthraquinone systems is central to understanding their reactivity. Cyclic voltammetry is a primary technique used to study the kinetics of electron transfer. For many anthraquinone derivatives, the reduction of the quinone group is a quasi-reversible process that is profoundly influenced by the local chemical environment. researchgate.net
The kinetics are often diffusion-controlled, where the rate of reaction is determined by the rate at which the electroactive species can travel to the electrode surface. This is typically confirmed by a linear relationship between the peak current in a cyclic voltammogram and the square root of the scan rate. The apparent diffusion coefficient (D) is a key parameter quantifying this movement. While specific values for this compound are not detailed in the available literature, studies on analogous compounds like anthraquinone-2-sulphonic acid (AQS) in aqueous solutions provide a methodological framework for its determination. researchgate.net
The electrochemical environment, such as the presence of surfactants or other additives, can significantly impact reaction kinetics and the diffusion coefficient. researchgate.net The table below summarizes the electrochemical behavior of 9,10-anthraquinone in the presence of various additives, illustrating the impact of intermolecular interactions on the reaction kinetics.
| Additive Type | Example Additive | Observed Electrochemical Behavior | Inferred Kinetic Effect |
| Weakly Interacting | Methanol (CH₃OH) | Positive shift of two distinct, reversible reduction waves. | Additive associates with the dianion (AQ²⁻) via hydrogen bonding, stabilizing it. |
| Strongly H-Bonding | Phenol | A single, reversible or quasi-reversible two-electron reduction wave emerges. | Quantitative formation of a strong hydrogen-bonded complex with the dianion (AQ²⁻). |
| Proton Donating | Benzoic Acid | A two-electron cathodic wave with a broad, irreversible anodic wave. | Proton transfer occurs within the hydrogen-bonded complexes, altering the reaction pathway. |
This table is based on findings from studies on 9,10-anthraquinone.
Role of Hydrogen Bonding in Reactivity and Stability
Hydrogen bonding, both within the molecule (intramolecular) and with its surroundings (intermolecular), plays a critical role in dictating the reactivity and stability of anthraquinone derivatives. nih.govfigshare.com These non-covalent interactions can alter the electronic structure, redox potentials, and stability of reaction intermediates. researchgate.netnih.gov
Intramolecular Hydrogen Bonding Effects
The introduction of substituents capable of forming hydrogen bonds, such as hydroxyl (-OH) or amino (-NH₂) groups, can lead to the formation of intramolecular hydrogen bonds (IHBs) with the quinone's carbonyl oxygens. nih.govnih.gov In the case of this compound, an IHB can be postulated between the hydrogen of the hydrazone's amino group (-NH-NH₂) and the adjacent carbonyl oxygen (C=O).
These interactions often result in the formation of stable five or six-membered quasi-rings, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.govnih.govresearchgate.net The formation of these IHBs has several significant consequences:
Structural Stabilization: IHBs contribute to a more planar and rigid molecular structure. nih.gov
Electronic Influence: They alter the electron density distribution across the anthraquinone moiety. The presence of an IHB can decrease the net charge on the participating carbonyl oxygen. nih.gov
Electrochemical Modification: IHBs stabilize the anion radical (semiquinone) formed during the first step of reduction. researchgate.netnih.gov This stabilization leads to a positive shift in the reduction potential, making the molecule easier to reduce compared to analogues without IHBs. nih.gov
Research on hydroxyquinones confirms that the energy required for electrochemical reduction is directly related to the stability of the IHBs. researchgate.net This principle suggests that the specific arrangement of the hydrazone group on the anthraquinone ring will significantly influence its electrochemical properties.
Intermolecular Hydrogen Bonding with Substrates
This compound can also engage in intermolecular hydrogen bonding with solvent molecules or other organic substrates, particularly those that can act as hydrogen bond donors or acceptors. figshare.com These external interactions can complement or compete with intramolecular effects, further modulating the compound's reactivity. figshare.com
This effect is particularly pronounced in the presence of proton-donating substrates like phenols or carboxylic acids. The substrate can form a hydrogen-bonded complex with the anthraquinone, facilitating proton-coupled electron transfer (PCET) reactions. rsc.org This interaction is crucial as it can fundamentally change the reaction pathway and the energy required for the redox process to occur.
Reaction Mechanisms with Organic Substrates
The reactivity of this compound is dominated by the chemistry of its anthraquinone core. This involves redox reactions centered on the quinone ring and can be harnessed for various chemical transformations. researchgate.net
Chemical Oxidation-Reduction Reactions of the Quinone Ring
The defining characteristic of the anthraquinone ring is its ability to undergo reversible two-electron reduction. nih.gov This process typically occurs in two sequential one-electron steps, proceeding through a stable radical intermediate known as a semiquinone. researchgate.net
The precise mechanism and the potentials at which these reductions occur are highly dependent on the reaction environment, particularly the pH and the presence of proton sources. researchgate.net
In Aprotic Media: In the absence of proton donors, the two one-electron reduction steps are often well-separated and electrochemically reversible.
In Protic Media (e.g., with organic substrates like alcohols or acids): The reaction becomes more complex. The reduced species (AQ•⁻ and AQ²⁻) are strong bases and will interact with or be protonated by acidic substrates. This protonation shifts the reduction potentials and can lead to a single, two-electron, two-proton reduction process that yields the corresponding hydroquinone. researchgate.net
Anthraquinone derivatives can also act as photocatalysts for direct hydrogen atom transfer (d-HAT). nih.govrsc.org Under visible light irradiation, the excited state of the anthraquinone can cleave a C-H bond from an organic substrate, generating a reactive carbon radical. This initiates further reactions, enabling C-N or C-C bond formation, demonstrating a pathway for C-H functionalization. nih.govrsc.org
Photo-induced Chemical Transformations and Species Generation
The photochemical behavior of anthraquinone derivatives is characterized by a rich variety of reactions, primarily initiated by the absorption of light, which elevates the molecule to an excited state. sigmaaldrich.comarabjchem.org While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established photochemistry of the anthraquinone nucleus. arabjchem.orgnih.gov Upon irradiation, anthraquinones can undergo several transformations, including photoreduction, photo-oxidation, and photocyclization. sigmaaldrich.com
A key photo-induced process for anthraquinones is hydrogen abstraction, which can occur intramolecularly or intermolecularly. sigmaaldrich.comarabjchem.org This leads to the formation of a semiquinone radical, a highly reactive intermediate. nih.gov In the presence of oxygen, these reactions can generate reactive oxygen species (ROS) such as superoxide (B77818) anion and singlet oxygen through Type I and Type II mechanisms, respectively.
The hydrazone moiety in this compound introduces additional photochemical possibilities. Hydrazones themselves can undergo photo-induced reactions, including E/Z isomerization and photocyclization. The presence of the C=N-NH2 group provides a potential site for hydrogen abstraction and radical formation, which could lead to a variety of subsequent reactions.
Table 1: Potential Photo-induced Transformations of this compound and Generated Species
| Transformation Type | Initial Step | Key Intermediates | Potential Final Products | Generated Species |
| Photoreduction | Hydrogen abstraction by the excited anthraquinone core | Semiquinone radical | Anthrahydroquinone | Semiquinone radical |
| Photo-oxidation | Electron transfer from a substrate to the excited anthraquinone | Anthraquinone radical anion | Oxidized substrate | Anthraquinone radical anion, Reactive Oxygen Species (ROS) |
| Photocyclization | Intramolecular hydrogen abstraction or cycloaddition | Biradical species | Fused heterocyclic systems | - |
| Hydrazone-specific reactions | E/Z isomerization around the C=N bond | Excited state isomer | Isomeric product | - |
Interactions with Biomacromolecules at a Chemical Level
The interaction of anthraquinone derivatives with biomacromolecules, particularly DNA and proteins, is an area of significant research interest. Many anthraquinones are known to intercalate between the base pairs of DNA, a process driven by stacking interactions between the planar aromatic rings of the anthraquinone and the nucleobases. nih.gov This intercalation can lead to structural distortions of the DNA helix and interfere with biological processes such as replication and transcription.
Upon photoexcitation, intercalated anthraquinone derivatives can induce DNA damage through two primary mechanisms. In the Type I mechanism, the excited anthraquinone can directly accept an electron from a nearby DNA base, typically guanine (B1146940), leading to the formation of a guanine radical cation and the anthraquinone radical anion. This can result in strand cleavage. In the Type II mechanism, the excited anthraquinone transfers its energy to molecular oxygen, generating highly reactive singlet oxygen, which can then oxidize DNA bases. nih.gov Cationic anthraquinone derivatives have been shown to catalyze DNA cleavage upon irradiation.
Anthraquinones can also interact with proteins, such as human serum albumin, through interactions with amino acid residues. researchgate.net These interactions can lead to the stabilization of the protein structure. The specific interactions will depend on the nature and position of substituents on the anthraquinone core. For this compound, the hydrazone group could potentially form hydrogen bonds with amino acid residues in a protein's binding pocket.
Table 2: Potential Interactions of this compound with Biomacromolecules
| Biomacromolecule | Type of Interaction | Potential Chemical Consequences |
| DNA | Intercalation between base pairs | Distortion of DNA helix, inhibition of replication/transcription |
| Photo-induced electron transfer (Type I) | Formation of guanine radical cation, DNA strand cleavage | |
| Photo-induced energy transfer (Type II) | Generation of singlet oxygen, oxidation of DNA bases | |
| Proteins | Binding to amino acid residues (e.g., in active sites) | Alteration of protein conformation and function |
| Hydrogen bonding via the hydrazone group | Specific protein-ligand interactions |
Coordination Chemistry of Anthraquinone Monohydrazone
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with anthraquinone (B42736) monohydrazone ligands typically involves the reaction of the pre-synthesized ligand with a metal salt in an appropriate solvent. The resulting complexes are often colored solids, stable at room temperature, and can be characterized by a range of analytical and spectroscopic techniques. chemistryjournal.netarabjchem.org
Anthraquinone monohydrazone and its derivatives act as effective chelating agents for a variety of transition metal ions, including but not limited to iron (Fe), copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). nih.govresearchgate.netnih.gov The chelation process is driven by the formation of stable coordinate bonds between the metal ion and the electron-donating atoms of the ligand. Hydrazone-based ligands can coordinate with metal ions to form stable metal complexes due to their ability to undergo keto-enol tautomerism. jocpr.com
The chelation ability can be confirmed through techniques like UV-Vis and NMR spectroscopy, where changes in the spectra are observed upon the addition of metal ions to a solution of the ligand. nih.govnih.gov For example, studies on anthraquinone derivatives have shown that only specific structural isomers are capable of forming complexes with Fe(III) and Cu(II) ions, highlighting the importance of the ligand's specific structure in chelation. nih.govnih.gov The stoichiometry of these complexes, such as 1:2 or 1:3 metal-to-ligand ratios, can also be determined using these methods. nih.gov The pharmacological effects of hydrazones are often linked to their capacity to form chelates with essential metal ions in biological systems. orientjchem.org These ligands can behave as bidentate, tridentate, or tetradentate coordinators depending on the specific molecular structure and reaction conditions. jocpr.comjptcp.com
The design of the this compound ligand is crucial in determining the architecture and properties of the resulting metal complex. The nature, number, and position of substituent groups on the anthraquinone core or the hydrazone moiety can significantly influence the ligand's donor properties, steric profile, and ultimately, the coordination geometry of the metal center.
For instance, the presence of hydroxyl or other functional groups near the hydrazone unit can provide additional coordination sites, leading to higher denticity and the formation of more stable, polynuclear, or cage-like structures. The structural similarity between two novel anthraquinone derivatives did not guarantee similar chelating abilities; one derivative, Q3, was found to form complexes with Fe(III) and Cu(II) ions, while the structurally similar Q2 showed no such properties. nih.govnih.gov This underscores that subtle changes in the ligand framework can dictate whether complex formation occurs. The coordination environment is also influenced by the solvent, as demonstrated by NMR studies showing that metal complex formation in DMSO occurs via interactions with oxygen atoms. nih.gov
Structural Characterization of Coordination Compounds
The coordination geometry of the central metal ion in these complexes is determined by a variety of factors, including the nature of the metal ion, the ligand's denticity and steric constraints, and the reaction conditions. Common geometries observed for transition metal complexes with hydrazone ligands include octahedral, tetrahedral, and square planar. jocpr.comresearchgate.netekb.eg
| Metal Ion | Common Coordination Geometry | Supporting Evidence |
|---|---|---|
| Co(II) | Octahedral | Electronic Spectra, Magnetic Moment (μeff ≈ 4.26 - 4.83 B.M.) jocpr.comresearchgate.net |
| Ni(II) | Octahedral, Square-planar | Electronic Spectra, Magnetic Moment (μeff ≈ 3.1 B.M. for octahedral) jocpr.comresearchgate.net |
| Cu(II) | Distorted Octahedral, Square-planar | Electronic Spectra, Magnetic Moment (μeff ≈ 1.88 B.M.), ESR Spectra jocpr.comekb.eg |
| Zn(II) | Tetrahedral | Spectroscopic Data (¹H NMR, ¹³C NMR), Diamagnetic nature ekb.eg |
| Mn(II) | Octahedral | Electronic Spectra, Magnetic Moment nih.gov |
Spectroscopic methods provide crucial evidence for the coordination of the this compound ligand to the metal center.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination mode of the ligand. A shift in the stretching frequency of the azomethine group (ν(C=N)) to a lower wavenumber in the complex spectrum compared to the free ligand indicates the involvement of the azomethine nitrogen in coordination. jocpr.comresearchgate.net The disappearance of the ν(N-H) band and the appearance of a new band for the enolic ν(C-O) suggest coordination occurs through the deprotonated enolic oxygen. orientjchem.org Furthermore, the appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-O) vibrations, providing direct evidence of metal-ligand bond formation. orientjchem.orgjptcp.com
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes differ significantly from that of the free ligand. The spectra of the complexes typically exhibit bands arising from intra-ligand transitions (π → π* and n → π*), which are often shifted upon coordination, and new bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. jocpr.comnih.govdoaj.org The position and number of d-d transition bands are particularly useful for inferring the coordination geometry of the metal ion. jocpr.comdoaj.org For example, the electronic spectrum of a Cu(II) complex showing broad bands around 444-650 nm can indicate a distorted octahedral structure. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. orientjchem.orgresearchgate.net The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex is strong evidence of deprotonation and coordination via the enolic oxygen. researchgate.net For paramagnetic complexes, the broadening or shifting of proton signals near the metal center can confirm the coordination sites. nih.gov For instance, in a Cu(II) complex with an anthraquinone derivative, significant broadening was observed for the signals of protons close to the metal ion in the chelate center, while aromatic protons further away remained unaffected. nih.gov
| Spectroscopic Technique | Observed Change Upon Complexation | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift of ν(C=N) band to lower frequency | Coordination of azomethine nitrogen jocpr.comresearchgate.net |
| Disappearance of ν(N-H) band | Deprotonation and coordination via enolic oxygen orientjchem.org | |
| Appearance of new bands at 412-556 cm⁻¹ | Formation of M-O and M-N bonds orientjchem.org | |
| UV-Vis Spectroscopy | Shift in intra-ligand bands (π → π, n → π) | Confirmation of chelation nih.govresearchgate.net |
| Appearance of new d-d transition and LMCT bands | Indication of coordination geometry jocpr.comnih.gov | |
| ¹H NMR Spectroscopy | Disappearance of N-H proton signal (diamagnetic complexes) | Deprotonation and enolization researchgate.net |
| Broadening of signals near the metal center (paramagnetic complexes) | Identification of coordination site nih.gov |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of this compound complexes are dictated by the identity and oxidation state of the central metal ion and its coordination environment. These properties are investigated primarily through magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy. zenodo.org
Magnetic susceptibility measurements provide the effective magnetic moment (μeff), which is crucial for determining the number of unpaired electrons on the metal ion and inferring its spin state and coordination geometry. For example, Co(II) complexes in an octahedral field typically exhibit μeff values in the range of 4.3–5.2 B.M., while square planar Ni(II) complexes are diamagnetic (μeff = 0 B.M.) and octahedral Ni(II) complexes are paramagnetic with μeff values around 2.8–3.5 B.M. jocpr.comresearchgate.net The observed magnetic moment for a Cu(II) complex is typically around 1.73–2.2 B.M., consistent with one unpaired electron. jocpr.com
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of Cu(II). The EPR spectrum provides information about the electronic structure of the metal ion and the nature of the metal-ligand bond. nih.gov The g-values obtained from the spectrum can help to characterize the symmetry of the ligand field around the metal ion. For instance, an axial spectrum with g|| > g⊥ > 2.0023 is characteristic of a Cu(II) ion in an elongated octahedral or square-planar environment with the unpaired electron in the dx²-y² orbital. ekb.eg The difference in the EPR spectrum between a copper (II) salt and its complex with a chelator can demonstrate the influence of the ligand on the electronic structure of the metal ion. nih.gov
Insufficient Information Available for "this compound"
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article on the coordination chemistry and catalytic applications of "this compound" as per the detailed outline provided.
The requested article structure demands in-depth information on topics such as spin states, magnetic susceptibility measurements, charge transfer transitions, redox catalysis, and mechanistic studies of catalytic cycles specifically for metal complexes of this compound. However, the available research predominantly focuses on broader categories of related compounds, such as various other anthraquinone derivatives or different types of hydrazone ligands.
While there is extensive literature on the coordination chemistry of hydrazones and the catalytic properties of anthraquinone-based systems in general, specific experimental data and detailed research findings for the simple, parent compound "this compound" are not present in the accessed resources. Constructing the requested article would require significant extrapolation from these related but chemically distinct compounds, a process that would not be scientifically rigorous and would likely lead to inaccuracies.
Therefore, to maintain scientific integrity and adhere to the strict focus on "this compound," it is not possible to provide the detailed, data-rich article as requested. The specific research required to populate the outlined sections and subsections does not appear to be readily available in the public domain.
Advanced Materials Science Applications Based on Chemical Principles
Organic Electronic and Optoelectronic Materials
There is a lack of specific research on the application of anthraquinone (B42736) monohydrazone in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Design Principles for Organic Light-Emitting Diodes (OLEDs)
Development of Anthraquinone Derivatives for Organic Field-Effect Transistors (OFETs)
While various anthraquinone derivatives have been explored as n-type semiconductors in OFETs, there is no specific literature detailing the development, characterization, or performance of anthraquinone monohydrazone in this capacity.
Role in Organic Semiconductors and Solar Cells
The role of this compound as a component in organic semiconductors or as an acceptor or donor material in organic solar cells has not been documented in the available scientific literature.
Energy Storage Systems
Similarly, information regarding the use of this compound in energy storage systems like redox flow batteries is not present in the current body of scientific research.
Fundamental Chemical Aspects of Anthraquinone-Based Redox Flow Batteries
The fundamental chemical and electrochemical properties of numerous anthraquinone derivatives have been studied for their potential use in redox flow batteries. These studies often focus on tuning the redox potential and solubility through various functional groups. However, none of the reviewed literature specifically investigates the electrochemical behavior of this compound in an aqueous or non-aqueous redox flow battery setting.
Molecular Engineering for Enhanced Electrochemical Stability in Energy Storage Applications
Molecular engineering strategies for other anthraquinone derivatives often involve modifying the core structure to improve stability and performance. There is no available research that applies these molecular engineering principles to this compound for enhanced electrochemical stability in energy storage applications.
Luminescent Materials and Probes
The field of luminescent materials has seen significant advancements through the strategic design and synthesis of organic molecules with tailored photophysical properties. Among these, compounds featuring the anthraquinone scaffold have garnered interest due to their unique electronic and structural characteristics. The derivatization of the anthraquinone core, for instance, through the introduction of a hydrazone moiety to form this compound, offers a pathway to modulate its optical and chemical sensing capabilities. This section explores the application of such compounds as luminescent materials and probes, focusing on the underlying chemical principles that govern their function.
The photophysical behavior of anthraquinone and its derivatives is intrinsically linked to their molecular structure. The parent anthraquinone molecule, a conjugated aromatic compound, possesses carbonyl groups that influence its electronic transitions. mdpi.com While simply substituted anthraquinones can exhibit fluorescence, their emission properties are often enhanced and tuned through the introduction of various functional groups. acs.org The incorporation of a hydrazone group into the anthraquinone framework is anticipated to significantly alter its photophysical characteristics, making it a candidate for fluorescent applications.
The fluorescence of anthraquinone derivatives is often governed by intramolecular charge transfer (ICT) mechanisms. nih.govresearchgate.net In these systems, an electron-donating group is coupled with the electron-accepting anthraquinone core. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state that is often highly sensitive to the surrounding environment. This ICT character can result in desirable properties such as large Stokes shifts, which is the difference between the absorption and emission maxima, and solvatochromism, where the emission color changes with the polarity of the solvent. nih.govresearchgate.net For instance, certain donor-acceptor anthraquinone dyes exhibit remarkable solvatochromic fluorescence with emission shifts exceeding 190 nm in polar media and large Stokes shifts ranging from 210 to 306 nm. researchgate.net
While specific experimental data for this compound is not extensively available, the photophysical properties of analogous anthraquinone derivatives provide insight into its potential fluorescent capabilities. The table below presents representative data for a selection of fluorescent anthraquinone derivatives, illustrating the range of absorption and emission wavelengths, as well as Stokes shifts, that can be achieved through structural modification. It is important to note that these values are for illustrative purposes and the specific properties of this compound may differ.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Anthraquinone α-aminophosphonate 2a | Benzene (B151609) | 465 | 584 | - |
| Anthraquinone α-aminophosphonate 2a | Ethanol (B145695) | 488 | 628 | - |
| Anthraquinone α-aminophosphonate 2c | Ethanol | - | - | 4997 |
Data for anthraquinone α-aminophosphonates are illustrative of the photophysical properties of fluorescent anthraquinone derivatives. nih.gov
The structural features of this compound, combining a redox-active anthraquinone unit with a metal-chelating and pH-sensitive hydrazone group, make it a promising candidate for the development of chemical sensors. The sensing mechanism of such compounds typically relies on the interaction of the analyte (e.g., H⁺ or a metal ion) with the sensor molecule, leading to a measurable change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift. rsc.orgmdpi.com
pH Sensing:
The hydrazone linkage is known to be sensitive to pH. nih.gov In acidic conditions, the nitrogen atoms of the hydrazone can be protonated, which alters the electronic distribution within the molecule. This can, in turn, affect the intramolecular charge transfer character and lead to a change in the absorption and emission spectra. The photochemistry of some anthraquinone derivatives, such as anthraquinone-2-sulfonate, has been shown to be pH-dependent. nih.gov For instance, an electrochemical pH sensor based on an anthraquinone-ferrocene complex demonstrated a linear response over a pH range of 2-11. rsc.org This suggests that an this compound-based sensor could operate through a similar mechanism, where protonation or deprotonation of the hydrazone moiety modulates the fluorescent output.
Metal Ion Sensing:
The hydrazone group is a well-established chelating agent for various metal ions. mdpi.com The lone pairs of electrons on the nitrogen atoms can coordinate with metal cations, forming a stable complex. This coordination event can trigger a change in the fluorescence of the molecule through several mechanisms:
Chelation-Enhanced Fluorescence (CHEF): In some cases, the free ligand is non-fluorescent or weakly fluorescent due to quenching processes. Upon binding to a metal ion, the rigidity of the molecule increases, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence. rsc.org
Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore, a spacer, and a receptor (the hydrazone group in this case). In the absence of a metal ion, photoexcitation of the fluorophore can be followed by electron transfer from the receptor, quenching the fluorescence. When a metal ion binds to the receptor, the energy level of the receptor's frontier orbitals is lowered, inhibiting the PET process and restoring fluorescence. rsc.org
Intramolecular Charge Transfer (ICT): The binding of a metal ion to the hydrazone can enhance the ICT character of the molecule by increasing the electron-withdrawing ability of the receptor part. This can lead to a significant shift in the emission wavelength, providing a ratiometric sensing response.
Hydrazone-based fluorescent sensors have been successfully employed for the detection of a variety of metal ions, including toxic heavy metals. rsc.org The selectivity of the sensor for a particular metal ion is determined by the nature of the chelation site and the fluorophore. rsc.org
| Sensing Mechanism | Description | Typical Response |
|---|---|---|
| Chelation-Enhanced Fluorescence (CHEF) | Metal ion binding increases molecular rigidity, reducing non-radiative decay and enhancing fluorescence. | Fluorescence "turn-on" |
| Photoinduced Electron Transfer (PET) | Metal ion binding to the receptor inhibits the quenching of the fluorophore by electron transfer. | Fluorescence "turn-on" |
| Intramolecular Charge Transfer (ICT) | Metal ion binding enhances the charge transfer character, leading to a shift in the emission wavelength. | Ratiometric change in fluorescence |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of hydrazones often involves condensation reactions that can be energy-intensive and may utilize hazardous solvents. organic-chemistry.orgwikipedia.org The development of novel and sustainable synthetic routes for anthraquinone (B42736) monohydrazone is a critical area of future research, aiming to align with the principles of green chemistry.
Key areas of exploration include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and scalability. rsc.orgresearchgate.net The application of flow chemistry to the synthesis of anthraquinone monohydrazone could lead to higher yields, reduced reaction times, and minimized waste generation.
Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, presents a solvent-free alternative to conventional methods. nih.gov Investigating the mechanochemical synthesis of this compound could lead to more environmentally friendly and efficient production processes.
Green Catalysis: The use of solid acid catalysts and other reusable catalytic systems can simplify purification processes and reduce the environmental impact of synthesis. researchgate.net Research into novel catalysts for the formation of the hydrazone linkage in anthraquinone derivatives is a promising avenue.
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are being explored as energy-efficient alternatives to conventional heating methods for various organic transformations, including hydrazone formation.
| Synthetic Route | Key Advantages | Potential for this compound |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability. rsc.org | Higher yields, reduced reaction times, and minimized waste. |
| Mechanochemistry | Solvent-free, energy-efficient. nih.gov | Environmentally friendly production. |
| Green Catalysis | Reusable catalysts, simplified purification. researchgate.net | Reduced environmental impact. |
Integration of Advanced In-Situ Characterization Techniques
A deeper understanding of the reaction mechanisms, kinetics, and transient intermediates involved in the synthesis and self-assembly of this compound requires the use of advanced in-situ characterization techniques. These methods provide real-time information about the chemical and physical transformations occurring in the reaction vessel.
Future research will likely focus on the application of:
In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can monitor the formation of the hydrazone bond and the consumption of reactants in real-time, providing valuable kinetic data.
Operando Characterization: This approach involves the simultaneous measurement of catalytic performance and the physicochemical state of the catalyst under actual reaction conditions, which is particularly relevant for catalytic syntheses of this compound.
Real-time Monitoring of Self-Assembly: Techniques like in-situ small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can be employed to study the self-assembly processes of this compound into supramolecular structures.
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of experimental and computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of this compound. rsc.orgnih.govrsc.org This synergistic approach can accelerate the discovery and design of new derivatives with desired functionalities.
Key aspects of this integrated approach include:
Density Functional Theory (DFT) Calculations: DFT is widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of organic molecules. aip.orgacs.orgresearchgate.net For this compound, DFT can be used to predict reaction pathways, transition state energies, and the effects of substituents on its properties. science.govresearchgate.netsemanticscholar.org
Molecular Docking and Dynamics Simulations: These computational tools are invaluable for studying the interactions of this compound derivatives with biological targets or within supramolecular assemblies. nih.gov Molecular docking can predict the binding modes and affinities of these molecules to proteins or DNA, while molecular dynamics simulations can provide insights into the stability and dynamics of these interactions over time.
Time-Dependent DFT (TD-DFT): This method is employed to calculate the electronic absorption and emission spectra of molecules, which is crucial for understanding the photophysical properties of this compound and its derivatives. researchgate.netnii.ac.jp
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of reaction pathways, transition state energies, and substituent effects. aip.orgacs.orgresearchgate.net |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra. researchgate.netnii.ac.jp |
Exploration of Supramolecular Assemblies and Self-Assembly Processes
The ability of anthraquinone derivatives to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them attractive building blocks for supramolecular chemistry. mdpi.com The self-assembly of this compound into well-defined nanostructures is an emerging area of research with potential applications in materials science and nanotechnology.
Future investigations will likely focus on:
Host-Guest Chemistry: The anthraquinone moiety can act as a host for various guest molecules, leading to the formation of inclusion complexes with unique properties. chemrxiv.orgchemrxiv.orgthno.org The hydrazone group can be functionalized to enhance binding affinity and selectivity.
Gelation and Liquid Crystal Formation: The directional interactions of this compound derivatives could be exploited to form gels and liquid crystalline phases, which have applications in areas such as sensing and optoelectronics.
Surface-Confined Self-Assembly: The controlled self-assembly of this compound on surfaces can lead to the formation of ordered two-dimensional structures with interesting electronic and optical properties. rsc.org
Rational Design of this compound Scaffolds for Tailored Chemical Functions
The rational design of this compound scaffolds with specific chemical functions is a key objective for future research. This involves a deep understanding of the structure-activity relationships (SAR) that govern the properties of these molecules. nih.govrsc.orgmdpi.com
Key strategies for rational design include:
Tuning Optoelectronic Properties: By introducing electron-donating or electron-withdrawing groups at specific positions on the anthraquinone or phenylhydrazone moieties, it is possible to modulate the HOMO-LUMO energy gap and, consequently, the absorption and emission properties of the molecule. researchgate.netnih.gov
Development of Chemical Sensors: The hydrazone linkage can be designed to interact selectively with specific analytes, leading to a measurable change in the spectroscopic or electrochemical properties of the this compound. This forms the basis for the development of novel chemical sensors.
Biofunctionalization: The introduction of biocompatible functional groups can lead to the development of this compound derivatives with specific biological activities, such as anticancer or antimicrobial properties. frontiersin.orgresearchgate.net
Q & A
Q. What are the standard analytical methods for quantifying anthraquinone derivatives in biological matrices, and how are they validated?
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used for anthraquinone quantification, with a typical limit of quantification (LOQ) of 10 ppm. Method validation includes specificity, linearity, precision, and recovery tests. For example, orthogonal experimental designs optimize extraction parameters (e.g., solvent volume, extraction time) to maximize yield and reproducibility .
Q. What are the primary challenges in synthesizing anthraquinone derivatives, and how are reaction conditions optimized?
Anthraquinone derivatives exhibit capricious reactivity during synthesis, particularly in nucleophilic additions. Optimization involves iterative adjustments of catalysts, temperature, and solvent systems. Advanced intermediates often require sequential assembly to avoid premature degradation, as seen in dynemicin A synthesis .
Q. How is the crystal structure of anthraquinone determined, and what insights does it provide for molecular design?
X-ray crystallography with three-dimensional differential synthesis refines atomic parameters to ±0.01 Å. Planar molecular geometry and hydrogen atom positions inform steric and electronic interactions critical for ligand-target binding in drug design .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize experimental parameters for anthraquinone-based processes like cellulose extraction?
RSM employs Central Composite Design (CCD) to model interactions between variables (e.g., NaOH concentration, anthraquinone charge, pulping time). Multi-objective optimization balances pulp yield, cellulose content, and lignin removal, with ANOVA validating model significance .
Q. What strategies resolve contradictions in anthraquinone toxicity data across regulatory and experimental studies?
Discrepancies arise from differing exposure models (e.g., in vivo vs. in vitro) and endpoint interpretations. Systematic reviews reconcile data by assessing study design rigor, dose-response relationships, and species-specific metabolic pathways. For instance, EFSA’s 0.01 mg/kg pesticide residue limit conflicts with EPA’s ecological risk assessments due to endpoint variability .
Q. How do computer-aided drug design (CADD) techniques leverage anthraquinone scaffolds for cancer therapy?
CADD integrates molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. Virtual screening identifies anthraquinone derivatives targeting proteins like topoisomerase II or kinases. Systematic reviews highlight trends in CADD tool selection and scaffold modifications to enhance binding affinity .
Q. What experimental designs are used to visualize anthraquinone distribution in vivo, and how do they elucidate toxicity mechanisms?
Desorption electrospray ionization quadrupole time-of-flight mass spectrometry imaging (DESI-Q-TOF/MSI) maps spatial distributions in tissues. In renal studies, lucidin and rubiadin localization in outer stripe of outer medulla (OSOM) correlates with genotoxicity, linking metabolite accumulation to site-specific carcinogenesis .
Q. How do systematic reviews address biases in anthraquinone-related CADD studies, and what reporting standards are enforced?
PRISMA 2020 guidelines ensure transparency in study selection, data extraction, and risk-of-bias assessment. Protocols registered in PROSPERO predefine inclusion criteria (e.g., cancer type, CADD tools) to minimize selection bias. Narrative synthesis and meta-regression analyze trends in target protein identification and scaffold modifications .
Data Analysis and Methodological Frameworks
Q. What statistical tools are recommended for analyzing anthraquinone structure-activity relationships (SAR)?
Multivariate analysis (e.g., principal component analysis, partial least squares regression) correlates substituent effects (e.g., hydroxylation patterns) with biological activity. For example, 2-hydroxy-1,4-benzoquinone’s reactivity is modeled using density functional theory (DFT) to predict redox behavior .
Q. How are contradictions in anthraquinone’s therapeutic efficacy addressed through experimental replication?
Reproducibility frameworks mandate detailed synthesis protocols (e.g., solvent purity, reaction time) and independent validation via orthogonal assays (e.g., cytotoxicity and apoptosis assays). Discrepancies in IC50 values across studies often stem from cell line variability or assay conditions, necessitating cross-lab standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
